![molecular formula C9H7F3N2OS B2775464 N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide CAS No. 1465410-03-0](/img/structure/B2775464.png)
N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide
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Overview
Description
“N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide” is a chemical compound with the molecular formula C9H7F3N2OS. It is not intended for human or veterinary use and is typically used for research purposes. Thiophene, a key component of this compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications .
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide” includes a thiophene ring, a cyano group, a methyl group, and a trifluoropropanamide group. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom .Chemical Reactions Analysis
Thiophene and its derivatives participate in various chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Scientific Research Applications
- Therapeutic Properties : Thiophene derivatives, including our compound, exhibit a wide range of therapeutic properties. These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulation, anti-mitotic, anti-microbial, and anti-cancer effects .
- Fungicidal Activity : Some thiophene derivatives exhibit potent fungicidal properties. For instance, compounds synthesized from similar structures have demonstrated efficacy against fungal pathogens .
- Tumor Cell Growth Inhibition : Novel thiophene systems have been assessed for tumor cell growth inhibition in vitro, showing promise against human tumor cell lines .
Medicinal Chemistry
Pesticides and Fungicides
Biologically Active Compounds
Organic Synthesis
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that “N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide” and similar compounds may continue to be a focus of research in the future.
properties
IUPAC Name |
N-[cyano(thiophen-3-yl)methyl]-3,3,3-trifluoropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2OS/c10-9(11,12)3-8(15)14-7(4-13)6-1-2-16-5-6/h1-2,5,7H,3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGAGWGIHDXUGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C#N)NC(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide |
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